

# Physical properties of n-propyl trichloroacetate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *n-Propyl trichloroacetate*

Cat. No.: B083142

[Get Quote](#)

An In-depth Technical Guide on the Physical Properties of **n-Propyl Trichloroacetate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **n-propyl trichloroacetate**. The information is curated for researchers, scientists, and professionals in drug development who require precise data for modeling, formulation, and synthesis applications. This document presents quantitative data in a structured format, details relevant experimental protocols, and includes a visualization of its synthesis pathway.

## Core Physical Properties

**N-propyl trichloroacetate** is a chemical compound with the molecular formula C5H7Cl3O2.[\[1\]](#) The physical characteristics of this ester are critical for its handling, application, and purification.

## Data Presentation

The table below summarizes the key physical properties of **n-propyl trichloroacetate**.

| Property         | Value                                                       | Units             | Notes                                                                  |
|------------------|-------------------------------------------------------------|-------------------|------------------------------------------------------------------------|
| Molecular Weight | 205.459                                                     | g/mol             | <a href="#">[1]</a>                                                    |
| Density          | 1.381                                                       | g/cm <sup>3</sup> | <a href="#">[1]</a>                                                    |
| Boiling Point    | 186.5                                                       | °C                | At 760 mmHg <a href="#">[1]</a>                                        |
| Melting Point    | Not available                                               | °C                | Data not found in the search results.                                  |
| Refractive Index | 1.469                                                       | -                 | <a href="#">[1]</a>                                                    |
| Solubility       | Insoluble in water.<br>Miscible with many organic solvents. | -                 | General solubility for esters. <a href="#">[2]</a> <a href="#">[3]</a> |
| Vapor Pressure   | 0.66                                                        | mmHg              | At 25 °C <a href="#">[1]</a>                                           |
| Flash Point      | 67.6                                                        | °C                | <a href="#">[1]</a>                                                    |

## Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of **n-propyl trichloroacetate**. These protocols are based on standard laboratory practices for characterizing liquid organic compounds.

### Determination of Boiling Point

The boiling point of a liquid is a crucial indicator of its purity.[\[4\]](#) A common and effective method for its determination is the Thiele tube method, which requires a small sample volume.[\[5\]](#)

Apparatus:

- Thiele tube
- Thermometer
- Small test tube (Durham tube)
- Capillary tube (sealed at one end)

- Heating source (e.g., Bunsen burner or oil bath)
- Sample of **n-propyl trichloroacetate**

Procedure:

- A small amount of **n-propyl trichloroacetate** is placed in the small test tube.
- The capillary tube is inverted (open end down) and placed inside the test tube containing the sample.
- The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.
- The thermometer and test tube assembly are placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
- The Thiele tube is gently heated, causing the sample to heat up.
- As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.
- Heating is continued until a rapid and continuous stream of bubbles is observed.
- The heat source is then removed, and the liquid is allowed to cool.
- The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

[5]

## Determination of Density

The density of a liquid can be determined using the gravimetric buoyancy technique, which is based on Archimedes' principle.[6]

Apparatus:

- Analytical balance
- Graduated cylinder (e.g., 10 mL or 25 mL)

- Pipette
- Sample of **n-propyl trichloroacetate**

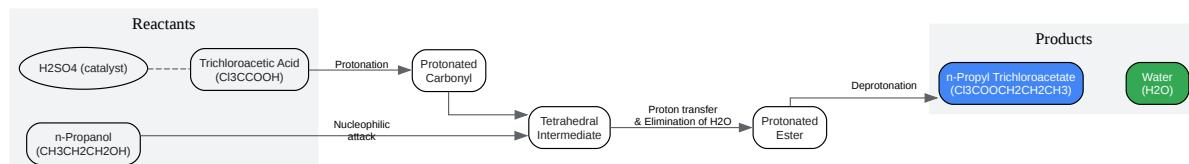
Procedure:

- The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.[7]
- A specific volume of **n-propyl trichloroacetate** (e.g., 10 mL) is carefully transferred into the graduated cylinder using a pipette to ensure accuracy. The volume is read from the bottom of the meniscus.
- The mass of the graduated cylinder containing the sample is then measured.
- The density is calculated by dividing the mass of the sample (mass of cylinder with sample minus the mass of the empty cylinder) by the volume of the sample.[8]
- The procedure should be repeated multiple times to ensure accuracy and precision, and the average density is reported.[7]

## Measurement of Refractive Index

The refractive index is a fundamental physical property that is highly sensitive to the purity of a substance. An Abbe refractometer is a standard instrument for this measurement.[9]

Apparatus:


- Abbe refractometer
- Constant temperature water bath
- Dropper or pipette
- Sample of **n-propyl trichloroacetate**
- Standard liquid for calibration (e.g., distilled water)

Procedure:

- The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.[9]
- The prisms of the refractometer are cleaned with a suitable solvent (e.g., ethanol or acetone) and allowed to dry completely.
- A few drops of **n-propyl trichloroacetate** are placed on the surface of the lower prism using a dropper.
- The prisms are closed and locked.
- The instrument is adjusted to bring the dividing line between the light and dark fields into the center of the crosshairs in the eyepiece.
- The refractive index is read directly from the instrument's scale.
- The measurement should be performed at a constant, recorded temperature, as the refractive index is temperature-dependent.

## Synthesis Pathway

**N-propyl trichloroacetate** is synthesized via the Fischer-Speier esterification of trichloroacetic acid with n-propanol, using a strong acid catalyst such as sulfuric acid.[10][11] The reaction is reversible and is driven towards the product by removing water as it is formed.[12][13]



[Click to download full resolution via product page](#)

Caption: Fischer-Speier esterification pathway for **n-propyl trichloroacetate**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Page loading... [guidechem.com]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. Solvent - Wikipedia [en.wikipedia.org]
- 4. quora.com [quora.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. wjec.co.uk [wjec.co.uk]
- 9. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 10. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 13. byjus.com [byjus.com]
- To cite this document: BenchChem. [Physical properties of n-propyl trichloroacetate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b083142#physical-properties-of-n-propyl-trichloroacetate>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)